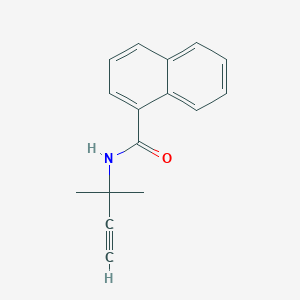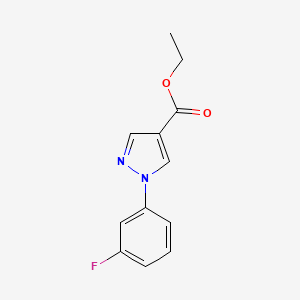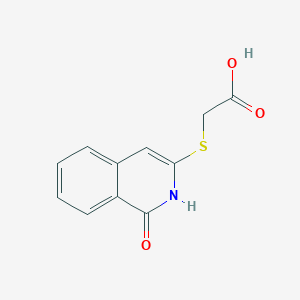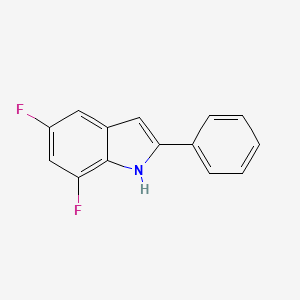
1-(3-Nitroquinolin-4-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitroquinolin-4-yl)guanidine is a chemical compound with the molecular formula C10H9N5O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitroquinolin-4-yl)guanidine typically involves the reaction of 3-nitroquinoline with guanidine. The process can be carried out under various conditions, often involving the use of solvents and catalysts to facilitate the reaction. One common method involves the use of a transition metal catalyst to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
1-(3-Nitroquinolin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Nitroquinolin-4-yl)guanidine has several applications in scientific research:
作用機序
The mechanism of action of 1-(3-Nitroquinolin-4-yl)guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with DNA or proteins, leading to changes in their function and activity .
類似化合物との比較
Similar Compounds
1-(3-Nitroquinolin-4-yl)guanidine: Unique due to its specific substitution pattern on the quinoline ring.
1,1,3,3-Tetramethyl-2-(quinolin-8-yl)guanidine: Another quinoline derivative with different substituents, leading to varied chemical properties.
N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine: A related compound with a different core structure but similar functional groups.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a guanidine moiety attached to the quinoline ring.
特性
CAS番号 |
51294-35-0 |
|---|---|
分子式 |
C10H9N5O2 |
分子量 |
231.21 g/mol |
IUPAC名 |
2-(3-nitroquinolin-4-yl)guanidine |
InChI |
InChI=1S/C10H9N5O2/c11-10(12)14-9-6-3-1-2-4-7(6)13-5-8(9)15(16)17/h1-5H,(H4,11,12,13,14) |
InChIキー |
HFOQLQCWLDNGKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)

![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)



